HAC-Y6, also designated as TJY-16, is a synthetic α-carboline derivative (6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole) engineered for potent microtubule depolymerization and apoptosis induction[1]. Unlike naturally occurring or unmodified carbolines, HAC-Y6 incorporates a specific 6-acetyl substitution that enhances its polarity, aqueous solubility, and hydrogen-bond acceptor capabilities [2]. This structural optimization provides a quantifiable baseline for in vitro cell viability assays and in vivo xenograft models, particularly in the study of hepatocellular carcinoma and malignant glioma [3]. For laboratory procurement, HAC-Y6 serves as a structurally stable probe that avoids the formulation challenges and poor cellular penetrance associated with generic indole alkaloids.
Substituting HAC-Y6 with simple methyl analogs or alternative microtubule agents alters assay mechanics and formulation compatibility. Structure-activity relationship studies demonstrate that replacing the 6-acetyl group of HAC-Y6 with a methyl group (analog TJY-24) removes a hydrogen-bond acceptor, resulting in decreased aqueous solubility and a 185-fold loss of target affinity in U87 cells[1]. Furthermore, attempting to substitute HAC-Y6 with benchmark taxanes like paclitaxel is mechanistically invalid; while taxanes polymerize tubulin, HAC-Y6 actively depolymerizes the microtubule network[2]. Consequently, utilizing HAC-Y6 is required for workflows demanding precise tubulin destabilization, high cellular exposure, and robust in vivo bioavailability without the confounding off-target toxicity seen in crude carboline extracts[3].
The presence of the 6-acetyl group in HAC-Y6 provides essential polarity and directional geometry, improving the balance between aqueous solubility and cellular exposure compared to its methyl-substituted analog, TJY-24[1]. In human glioma U87 cell assays, this structural advantage translates to a massive, quantifiable increase in potency.
| Evidence Dimension | In vitro potency (IC50) and solubility-driven cellular exposure |
| Target Compound Data | HAC-Y6 (TJY-16) IC50 = 0.042 µM |
| Comparator Or Baseline | Methyl analog TJY-24 IC50 = 7.769 µM |
| Quantified Difference | ~185-fold higher potency for HAC-Y6 |
| Conditions | U87 human glioma cell line viability assay |
Procuring the acetyl-optimized HAC-Y6 ensures higher aqueous solubility and cellular penetrance than methyl analogs, minimizing vehicle-related artifacts in complex formulations.
For laboratories investigating cytoskeletal dynamics, HAC-Y6 offers a distinct mechanism of action compared to standard taxane benchmarks. While paclitaxel (Taxol) induces tubulin polymerization, HAC-Y6 acts similarly to colchicine by completely depolymerizing the microtubule network into short fragments [1].
| Evidence Dimension | Directionality of tubulin assembly |
| Target Compound Data | Induces complete microtubule depolymerization |
| Comparator Or Baseline | Taxol (induces tubulin polymerization) |
| Quantified Difference | Mechanistically opposite effects on structural tubulin integrity |
| Conditions | Confocal microscopy of COLO 205 cells treated with 1 µM compound for 24 hours |
This strict mechanistic divergence means HAC-Y6 cannot be substituted with taxanes in assays specifically requiring microtubule destabilization and G2/M phase arrest.
A major procurement consideration for chemotherapeutic probes is the therapeutic window, which dictates assay reliability in co-culture systems. HAC-Y6 demonstrates selectivity for malignant cells over normal tissue, effectively reducing the background toxicity often seen with broad-spectrum cytotoxic agents [1].
| Evidence Dimension | Cytotoxic selectivity (IC50) |
| Target Compound Data | Hep3B hepatocellular carcinoma IC50 = 0.08 µM |
| Comparator Or Baseline | Normal human diploid skin fibroblasts (Detroit 551) IC50 = 21.39 µM |
| Quantified Difference | >260-fold selectivity for HCC cells over normal fibroblasts |
| Conditions | MTT proliferation assay across multiple cell lines |
High selectivity ensures that observed phenotypic changes are target-specific, improving the reproducibility of in vitro oncology workflows compared to broad-spectrum agents.
Transitioning from in vitro to in vivo models requires compounds with proven pharmacokinetic stability. HAC-Y6 (TJY-16) has been successfully formulated and administered in live animal models, demonstrating significant suppression of tumor growth and induction of caspase-3 activation in U87 xenografts [1].
| Evidence Dimension | In vivo tumor volume reduction |
| Target Compound Data | Significant inhibition of tumor growth with confirmed caspase-3 cleavage |
| Comparator Or Baseline | Vehicle-treated control group (unrestrained tumor growth) |
| Quantified Difference | Effective systemic tumor suppression without lethal generalized toxicity |
| Conditions | U87 glioma xenograft nude mouse model |
Proven in vivo efficacy guarantees that procurement of HAC-Y6 will support end-to-end research workflows, from initial cellular screening to advanced preclinical animal trials without formulation failure.
Due to its optimized solubility and exceptional potency (IC50 = 0.042 µM in U87 cells), HAC-Y6 is a validated candidate for advanced preclinical screening in glioblastoma and hepatocellular carcinoma (HCC) models [1]. Its proven efficacy in xenograft models ensures a seamless transition from in vitro assays to in vivo formulation workflows.
In structural biology and pharmacology workflows requiring precise disruption of the cytoskeleton, HAC-Y6 serves as a highly specific depolymerizing agent[2]. It acts as a direct alternative to taxanes when the experimental design demands tubulin fragmentation and subsequent G2/M cell cycle arrest rather than tubulin stabilization.
Because the 6-acetyl group of HAC-Y6 acts as a critical hydrogen-bond acceptor that dictates cellular exposure, this compound is an essential positive control in SAR studies of novel indoloquinoline and carboline derivatives[3]. It provides a quantified baseline for evaluating how polar substitutions affect aqueous solubility and target affinity in new drug candidates.